5-Bromo-2-(2,4-dimethylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)-: is a chemical compound with the molecular formula C13H12BrN . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,4-dimethylphenyl group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Commonly used in Suzuki-Miyaura reactions.
Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds .
Industry: In the industrial sector, PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- is used in the production of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are mediated by its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The exact pathways involved can vary widely depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of the 2,4-dimethylphenyl group.
2,5-Dibromopyridine: Contains two bromine atoms on the pyridine ring.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the 2,4-dimethylphenyl group.
Uniqueness: PYRIDINE,5-BROMO-2-(2,4-DIMETHYLPHENYL)- is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can impart distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H12BrN |
---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
5-bromo-2-(2,4-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-3-5-12(10(2)7-9)13-6-4-11(14)8-15-13/h3-8H,1-2H3 |
InChI-Schlüssel |
YLXQCSOMALBJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.